REACTION_CXSMILES
|
[C:1]([CH:3]([NH:9][CH:10]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[C:12](#[N:15])[CH:13]=[CH2:14].FC(F)(F)C(O)=O>ClCCCl>[NH2:2][C:1]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N:9][CH:10]=[CH:14][C:13]=1[C:12]#[N:15]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OCC)NC=O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0.02 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
under reflux for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in dichloromethane (30 ml)
|
Type
|
WASH
|
Details
|
the resulting solution washed with saturated aqueous sodium bicarbonate solution (30 ml)
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with dichloromethane (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
WASH
|
Details
|
Chromatography of the residue on silica gel (12 g), eluting with dichloromethane:methanol (100:1)
|
Type
|
CUSTOM
|
Details
|
followed by crystallisation from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1C#N)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |